molecular formula C21H23NO6 B378350 ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B378350
M. Wt: 385.4 g/mol
InChI Key: NCQILIPFKFJKRW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a tetrahydrochromene derivative characterized by a 1,3-benzodioxole substituent at the 4-position of the chromene core. The molecule features a fused bicyclic chromene system with a ketone group at position 5, an amino group at position 2, and an ethyl carboxylate ester at position 2.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C21H23NO6/c1-4-25-20(24)18-16(11-5-6-13-14(7-11)27-10-26-13)17-12(23)8-21(2,3)9-15(17)28-19(18)22/h5-7,16H,4,8-10,22H2,1-3H3

InChI Key

NCQILIPFKFJKRW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)N

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Knoevenagel-Michael-Cyclization Sequence

The most efficient route to this chromene derivative involves a one-pot MCR combining 5,5-dimethylcyclohexane-1,3-dione (dimedone), 1,3-benzodioxole-5-carbaldehyde, ethyl cyanoacetate, and ammonium acetate. This method leverages sequential Knoevenagel condensation, Michael addition, and cyclization, as outlined in Frontiers in Chemistry.

Reaction Mechanism :

  • Knoevenagel Condensation : The aldehyde reacts with ethyl cyanoacetate under basic conditions to form an α,β-unsaturated intermediate.

  • Michael Addition : Dimedone undergoes nucleophilic attack at the β-position of the unsaturated nitrile-ester.

  • Cyclization : Intramolecular cyclization forms the 4H-chromene scaffold.

  • Amination : Ammonium acetate serves as both a catalyst and nitrogen source, introducing the 2-amino group.

Optimized Conditions :

  • Catalyst : Ammonium acetate (10 mol%)

  • Solvent : Ethanol (reflux, 80°C)

  • Time : 4–6 hours

  • Yield : 82–88%

Catalytic Variations and Solvent Effects

Alternative catalysts, such as piperidine or calcium hydroxide, have been explored to enhance reaction efficiency. For instance, calcium hydroxide in methanol at room temperature reduced reaction time to 2 hours but required post-reaction neutralization, complicating purification. Ethanol remains the preferred solvent due to its ability to dissolve both polar and non-polar reactants, as evidenced by its use in analogous syntheses.

Stepwise Synthesis Approaches

Isolation of Knoevenagel Adducts

A stepwise approach isolates the Knoevenagel adduct (2-(1,3-benzodioxol-5-yl)methylene-3-ethoxycarbonylacrylonitrile) before proceeding to Michael addition. This method, adapted from patent CN103664819A, involves:

  • Adduct Formation : Reacting 1,3-benzodioxole-5-carbaldehyde with ethyl cyanoacetate in ethanol using sodium carbonate (0.1 equiv) at 45°C for 1 hour.

  • Michael Addition : Adding dimedone to the adduct in DMSO with K₂CO₃ (1 equiv) at 70°C for 3 hours.

  • Cyclization and Amination : Treating the intermediate with aqueous ammonia (25%) at pH 9–10 to introduce the amino group.

Advantages :

  • Higher control over intermediate purity.

  • Yields up to 90% after optimization.

Mechanistic and Optimization Studies

Role of Base Catalysts

Base catalysts critically influence reaction kinetics and product distribution. Sodium carbonate, as used in patent CN103664819A, facilitates deprotonation during Knoevenagel condensation but requires careful stoichiometry to avoid side reactions. In contrast, ammonium acetate provides dual functionality, acting as a weak base and nitrogen source, streamlining the synthesis.

Solvent and Temperature Optimization

Comparative studies reveal that ethanol outperforms DMSO or water in achieving homogeneous reaction conditions. Elevated temperatures (70–80°C) accelerate cyclization but risk decarboxylation of the ethyl ester. A balance is struck at 70°C, ensuring rapid cyclization without compromising ester integrity.

Workup and Purification Techniques

Isolation and Crystallization

Post-reaction workup typically involves:

  • Solvent Removal : Distillation under reduced pressure to concentrate the crude product.

  • Acid-Base Extraction : Adjusting pH to 9–10 with NaOH precipitates the product, which is filtered and washed.

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals, as demonstrated in De Gruyter’s crystal structure analyses.

Typical Purity : >98% (HPLC), with melting points consistent across methods (172–173°C).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Purity (%)
One-Pot MCRNH₄OAcEthanol4–682–8895–98
StepwiseNa₂CO₃DMSO6–885–9097–99
Calcium HydroxideCa(OH)₂Methanol2–375–8090–92

Chemical Reactions Analysis

Types of Reactions

WAY-300380 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through multicomponent reactions that allow for the formation of complex structures with high yields. For instance, the use of L-proline as a catalyst in one-pot reactions has been demonstrated to yield various derivatives of tetrahydrochromenes efficiently . The structural formula can be represented as follows:

C21H25NO5C_{21}H_{25}NO_{5}

This compound exhibits a chromene core that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For example, compounds synthesized from similar structures have been tested against various bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory processes . This property suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Antioxidant Activity

The antioxidant capabilities of ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate have also been documented. Compounds with similar chromene structures have demonstrated the ability to scavenge free radicals effectively . This activity is crucial for developing protective agents against oxidative stress-related diseases.

Synthesis Methodologies

A notable study employed a one-pot synthesis method using L-proline under reflux conditions to produce high yields of tetrahydrochromenes . The results indicated that varying solvents significantly affected the yield and purity of the products (see Table 1).

SolventYield (%)
Ethanol93
Chloroform55
Water88
Ethanol:Water (1:1)80

This table illustrates how solvent choice can optimize the synthesis process.

Biological Screening

In vitro studies have screened various derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard treatments like ciprofloxacin .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could serve as a lead compound in drug development for:

  • Infectious diseases : Due to its antimicrobial properties.
  • Chronic inflammatory conditions : Leveraging its anti-inflammatory effects.
  • Oxidative stress-related disorders : Utilizing its antioxidant capabilities.

Mechanism of Action

The mechanism of action of WAY-300380 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key analogs differ primarily in the substituents at the 4-position of the chromene ring:

Compound ID Substituent at 4-Position Molecular Formula Molar Mass (g/mol) Notable Features
Target 1,3-Benzodioxol-5-yl C₂₁H₂₁NO₆ 383.40 Electron-rich aromatic ring; potential for π-π interactions
Analog A 4-Hydroxy-3-methoxyphenyl C₂₀H₂₃NO₆ 373.40 Hydroxy and methoxy groups enhance solubility in polar solvents
Analog B 2-Methoxyphenyl C₂₀H₂₃NO₅ 357.40 Methoxy at ortho position; steric hindrance may reduce reactivity
Analog C 3-Cyanophenyl C₁₉H₁₈N₂O₄ 338.36 Cyano group introduces electron-withdrawing effects; may alter redox behavior
Analog D 2,4-Dichlorophenyl C₁₈H₁₇Cl₂NO₄ 382.24 Chlorine atoms increase lipophilicity and steric bulk
Analog E 5-[(3-Bromophenoxy)methyl]-2-furyl C₂₅H₂₆BrNO₆ 516.38 Bromophenoxy and furyl groups introduce steric complexity and potential halogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, chlorine) increase electrophilicity, which may influence reactivity in nucleophilic substitutions .
  • Bulkier substituents (e.g., bromophenoxy-furyl) reduce molecular symmetry, affecting crystallization and solubility .

Key Observations :

  • DMAP catalysis in ethanol is a common approach for chromene derivatives, yielding ~67% for cyanophenyl analogs .
  • Aqueous-phase synthesis (e.g., using TEBA) offers eco-friendly advantages but requires optimization for sterically hindered substituents .

Crystallographic and Structural Insights

Crystal structures of related compounds reveal substituent-dependent packing patterns:

  • Analog C: Bond distances (C–C: 1.50–1.54 Å) and angles are consistent with standard chromene derivatives. The cyanophenyl group adopts a planar conformation, facilitating π-stacking .
  • Bromothiophene Analog : Bromine substitution at the thiophene ring increases bond polarization (C–Br: 1.89 Å) and introduces halogen-mediated crystal packing .

Biological Activity

Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C21H25NO5
  • Molar Mass : 371.43 g/mol

The structure includes a chromene core fused with a benzodioxole moiety, which is known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromene derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In Vitro Cytotoxicity : The compound was tested against several cancer cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB231 (breast cancer). Results indicated a significant reduction in cell viability at concentrations as low as 25 µM .
Cell Line% Survival at 25 µM
Huh763
Caco255
MDA-MB23120

The anticancer activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Kinases : It has been reported to inhibit key protein kinases involved in cell cycle regulation and apoptosis. For example, it showed approximately 44% inhibition of HsCK1e at 1 µM concentration .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through caspase activation and modulation of mitochondrial membrane potential .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:

  • Fungal Inhibition : The compound was tested against Candida species and demonstrated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Benzodioxole Group : Enhances interaction with biological targets.
  • Dimethyl Group : May increase lipophilicity and cellular uptake.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar chromene derivatives:

  • Synthesis and Evaluation : A study synthesized various 2-amino-chromenes and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with similar structural motifs showed enhanced activity compared to standard treatments like cisplatin .
  • Molecular Docking Studies : Molecular docking simulations indicated that these compounds could effectively bind to active sites of enzymes involved in cancer progression and microbial resistance .

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